molecular formula C15H23N3O2 B076895 4-nitro-N-(nonan-5-ylideneamino)aniline CAS No. 14090-63-2

4-nitro-N-(nonan-5-ylideneamino)aniline

Cat. No.: B076895
CAS No.: 14090-63-2
M. Wt: 277.36 g/mol
InChI Key: UVZBGMPDHARZQE-UHFFFAOYSA-N
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Description

4-Nitro-N-(nonan-5-ylideneamino)aniline is a nitro-substituted aniline derivative characterized by a para-nitro group and a nonan-5-ylideneamino substituent on the aromatic amine. The nonan-5-ylideneamino group introduces a nine-carbon aliphatic chain with a ketimine (C=N) linkage, conferring unique steric and electronic properties.

Properties

CAS No.

14090-63-2

Molecular Formula

C15H23N3O2

Molecular Weight

277.36 g/mol

IUPAC Name

4-nitro-N-(nonan-5-ylideneamino)aniline

InChI

InChI=1S/C15H23N3O2/c1-3-5-7-13(8-6-4-2)16-17-14-9-11-15(12-10-14)18(19)20/h9-12,17H,3-8H2,1-2H3

InChI Key

UVZBGMPDHARZQE-UHFFFAOYSA-N

SMILES

CCCCC(=NNC1=CC=C(C=C1)[N+](=O)[O-])CCCC

Canonical SMILES

CCCCC(=NNC1=CC=C(C=C1)[N+](=O)[O-])CCCC

Synonyms

5-Nonanone 4-nitrophenyl hydrazone

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

The table below compares structural attributes of 4-nitro-N-(nonan-5-ylideneamino)aniline with related compounds:

Compound Substituent on Aniline Nitrogen Key Structural Features
This compound Nonan-5-ylideneamino (C9H16N=) Long aliphatic chain with ketimine linkage
4-Nitro-N-adamantylaniline (3i) Adamantyl (C10H15) Bulky, rigid polycyclic hydrocarbon
4-Nitro-N-(3,4-dimethoxyphenethyl)aniline (3j) 3,4-Dimethoxyphenethyl (C10H13O2) Aromatic substituent with methoxy groups
4-Nitro-N-(pyridin-2-ylmethyl)aniline Pyridin-2-ylmethyl (C6H6NCH2) Heteroaromatic substituent
4-Nitro-N-(prop-2-enylideneamino)aniline Prop-2-enylideneamino (C3H4N=) Short alkenyl chain with ketimine linkage

Key Insights :

  • Chain Length and Flexibility: The nonan-5-ylideneamino group provides greater hydrophobicity and conformational flexibility compared to shorter chains (e.g., prop-2-enylideneamino in ) or rigid groups (e.g., adamantyl in ).
  • Electronic Effects: Aromatic substituents (e.g., phenethyl in 3j) enhance resonance stabilization, while aliphatic chains (e.g., nonan-ylideneamino) primarily influence steric interactions.

Key Insights :

  • Reaction Efficiency : Bulky substituents (e.g., adamantyl in 3i) require longer reaction times (24 hours) compared to smaller groups (4 hours for 3j) .
  • Yield Variability : Yields range from 55–72% for phenethyl derivatives , suggesting that steric hindrance and electronic effects significantly impact efficiency.

Physical and Chemical Properties

  • Melting Points/Solubility: Adamantyl derivative (3i): Yellow solid . Phenethyl derivative (3j): Yellow oil . Nonan-ylideneamino analog: Likely a waxy solid due to the long aliphatic chain.
  • Reactivity: The nitro group facilitates electrophilic substitution reactions (e.g., reduction to amines, as seen in ). The nonan-ylideneamino group may stabilize intermediates via steric shielding, contrasting with electron-donating substituents (e.g., methoxy in 3j) that enhance aromatic reactivity.

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